molecular formula C21H22N4O3 B5162708 N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide CAS No. 6063-11-2

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide

Cat. No. B5162708
CAS RN: 6063-11-2
M. Wt: 378.4 g/mol
InChI Key: RAVKTZMJCZOEMO-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal disorders.

Mechanism of Action

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide 73-6691 works by inhibiting sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes, including blood vessel relaxation, platelet aggregation, and smooth muscle contraction. By inhibiting sGC, N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide 73-6691 increases the levels of cGMP, leading to vasodilation and improved blood flow.
Biochemical and physiological effects:
N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide 73-6691 has been shown to have several biochemical and physiological effects, including improved pulmonary hypertension, reduced vascular resistance, and enhanced cardiac function. It has also been shown to improve renal function and reduce fibrosis in animal models of chronic kidney disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide 73-6691 in lab experiments include its potent and selective inhibition of sGC, its ability to increase cGMP levels, and its extensive characterization in animal models. However, the limitations of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide 73-6691 in lab experiments include its potential toxicity, limited solubility, and high cost.

Future Directions

There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide 73-6691, including its potential use in the treatment of other diseases, such as cancer and neurological disorders. Further studies are needed to determine the optimal dosing and administration of N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide 73-6691 in humans, as well as its long-term safety and efficacy. Additionally, the development of new sGC inhibitors with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective treatments for various diseases.

Synthesis Methods

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide 73-6691 involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, followed by the reaction of 4-methoxybenzoyl chloride with 2-aminobenzamide to produce 2-[(4-methoxybenzoyl)amino]benzamide. The final step involves the reaction of 2-[(4-methoxybenzoyl)amino]benzamide with 1H-imidazole-1-propanol to form N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal disorders. It has been shown to improve pulmonary hypertension, reduce vascular resistance, and enhance cardiac function in animal models. N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide 73-6691 has also been studied for its potential use in the treatment of chronic kidney disease, where it has been shown to improve renal function and reduce fibrosis.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-28-17-9-7-16(8-10-17)20(26)24-19-6-3-2-5-18(19)21(27)23-11-4-13-25-14-12-22-15-25/h2-3,5-10,12,14-15H,4,11,13H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVKTZMJCZOEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387204
Record name N-[3-(1H-Imidazol-1-yl)propyl]-2-(4-methoxybenzamido)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6063-11-2
Record name N-[3-(1H-Imidazol-1-yl)propyl]-2-(4-methoxybenzamido)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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